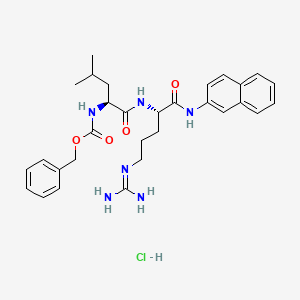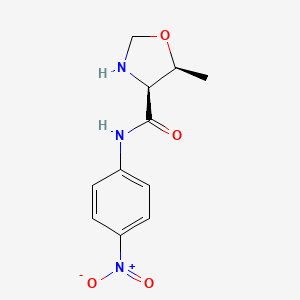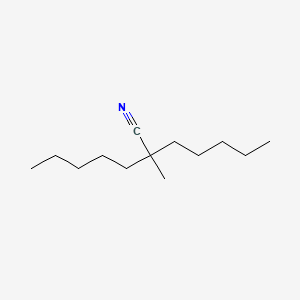
1-Heptanenitrile, 2-methyl-2-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptanenitrile, 2-methyl-2-pentyl- is an organic compound with the molecular formula C13H25N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Heptanenitrile, 2-methyl-2-pentyl- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of 1-Heptanenitrile, 2-methyl-2-pentyl- typically involves the dehydration of amides or the substitution of halogenoalkanes with cyanide ions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Heptanenitrile, 2-methyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: The nitrile group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Heptanenitrile, 2-methyl-2-pentyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Heptanenitrile, 2-methyl-2-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptanone: A ketone with a similar carbon chain length but different functional group.
Heptanoic Acid: A carboxylic acid with a similar carbon chain length.
2-Methylheptane: An alkane with a similar carbon chain length but lacking the nitrile group.
Propiedades
Número CAS |
49827-48-7 |
|---|---|
Fórmula molecular |
C13H25N |
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
2-methyl-2-pentylheptanenitrile |
InChI |
InChI=1S/C13H25N/c1-4-6-8-10-13(3,12-14)11-9-7-5-2/h4-11H2,1-3H3 |
Clave InChI |
DBCOJMXZAWQKQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(CCCCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


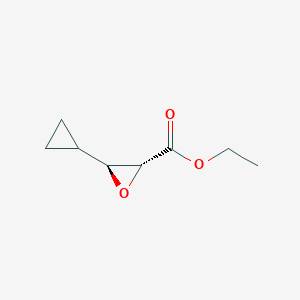
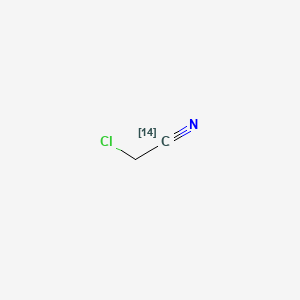

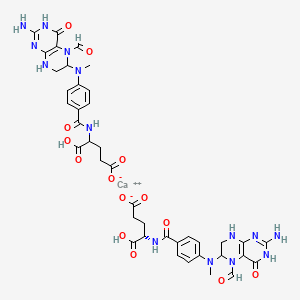
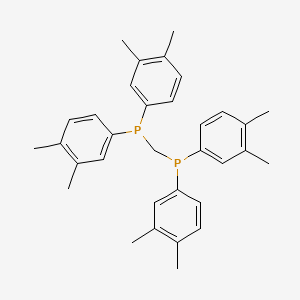
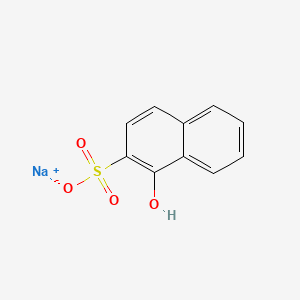

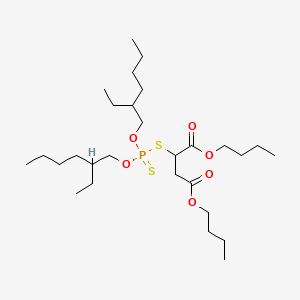
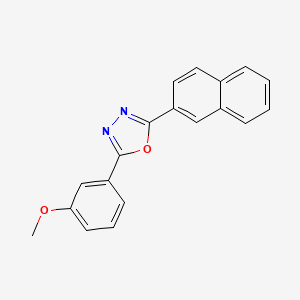
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
